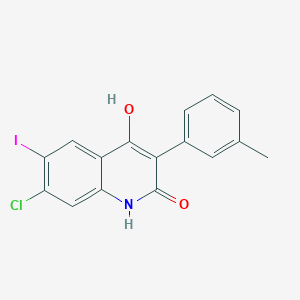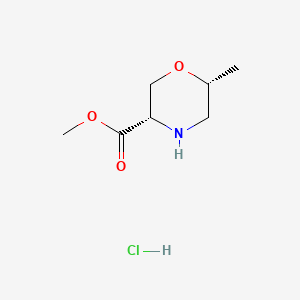![molecular formula C11H16N2 B13891145 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine is a chemical compound with a complex structure that includes a cyclohepta[b]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can vary, but they generally include the use of catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the chemicals involved. The process may also involve continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.
3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine:
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C11H16N2/c12-7-9-6-10-4-2-1-3-5-11(10)13-8-9/h6,8H,1-5,7,12H2 |
Clé InChI |
OZGSZEPQCHJRHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)N=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


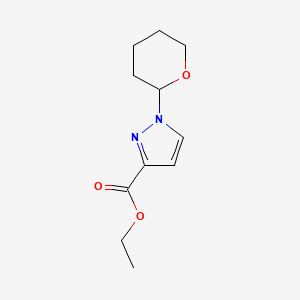
![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)

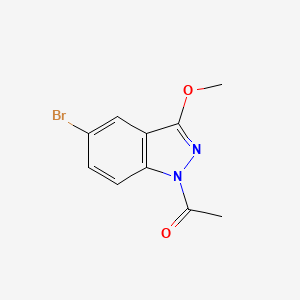
![tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13891091.png)
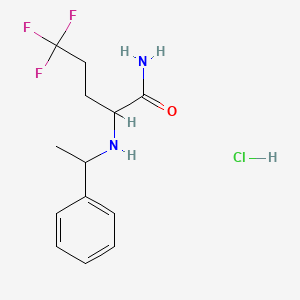
![3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol](/img/structure/B13891109.png)
![Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13891117.png)
![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
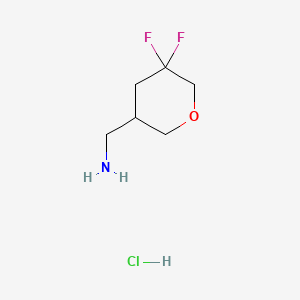
![N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamidedihydrochloride](/img/structure/B13891132.png)
